D-ribofuranosyl-oxazolidinone
Overview
Description
D-ribofuranosyl-oxazolidinone is a compound that belongs to the class of oxazolidinones, which are synthetic antimicrobial agents. These compounds are known for their potent activity against a wide range of multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci . The unique structure of this compound includes a ribofuranosyl moiety attached to an oxazolidinone ring, which contributes to its biological activity.
Mechanism of Action
Target of Action
D-ribofuranosyl-oxazolidinone, also known as (3as,5r,6r,6ar)-6-hydroxy-5-(hydroxymethyl)-hexahydrofuro[2,3-d][1,3]oxazol-2-one, is a pyrimidine nucleoside analogue . Its primary targets are DNA and RNA, where it incorporates itself, disrupting RNA metabolism and inhibiting protein and DNA synthesis .
Mode of Action
This compound interacts with its targets by incorporating into RNA and DNA, which disrupts RNA metabolism and inhibits protein and DNA synthesis . Another mode of action is through the inhibition of DNA methyltransferase, impairing DNA methylation .
Biochemical Pathways
The compound affects the DNA methylation pathway. By inhibiting DNA methyltransferase, it impairs DNA methylation, which can restore normal function to genes critical for differentiation and proliferation . This is particularly relevant in the context of diseases characterized by aberrant DNA methylation, such as myelodysplastic syndromes and acute myeloid leukemia .
Pharmacokinetics
Similar compounds like azacitidine have been shown to have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action include disruption of RNA metabolism, inhibition of protein and DNA synthesis, and impairment of DNA methylation . These effects can lead to the restoration of normal function to genes critical for differentiation and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-ribofuranosyl-oxazolidinone typically involves the formation of the oxazolidinone ring followed by the attachment of the ribofuranosyl group. One common method includes the cyclization of amino alcohols with carbonyl compounds to form the oxazolidinone ring . This is followed by glycosylation reactions to attach the ribofuranosyl moiety.
Industrial Production Methods: Industrial production of oxazolidinones, including this compound, often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography .
Chemical Reactions Analysis
Types of Reactions: D-ribofuranosyl-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring or the ribofuranosyl group.
Substitution: Substitution reactions can occur at different positions on the oxazolidinone ring or the ribofuranosyl moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
D-ribofuranosyl-oxazolidinone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new antibiotics and other pharmaceutical agents.
Comparison with Similar Compounds
Linezolid: Another oxazolidinone with a similar mechanism of action but different structural features.
Tedizolid: A second-generation oxazolidinone with enhanced potency and a better safety profile.
Eperezolid: An early oxazolidinone with similar antimicrobial properties.
Uniqueness: D-ribofuranosyl-oxazolidinone is unique due to its ribofuranosyl moiety, which may contribute to its specific biological activity and pharmacokinetic properties. This structural feature distinguishes it from other oxazolidinones and may offer advantages in terms of efficacy and safety .
Biological Activity
D-ribofuranosyl-oxazolidinone is a compound that belongs to the oxazolidinone class, which has garnered significant attention for its antibacterial properties. This article delves into the biological activity of this compound, focusing on its mechanism of action, efficacy against various bacterial strains, and potential clinical applications.
Oxazolidinones, including this compound, primarily exert their antibacterial effects by inhibiting protein synthesis in bacteria. They bind to the 50S ribosomal subunit, specifically at the peptidyl transferase center, preventing the formation of functional ribosomes necessary for protein synthesis. This inhibition occurs at the initiation stage of translation, effectively blocking the assembly of the ribosomal complex that is essential for bacterial growth and replication .
Antibacterial Efficacy
This compound has shown promising activity against various Gram-positive bacteria, including strains resistant to conventional antibiotics. The following table summarizes its minimum inhibitory concentration (MIC) values and comparative efficacy against some notable bacterial strains:
Case Studies and Research Findings
- Clinical Trials : A study involving this compound demonstrated its effectiveness in treating infections caused by multi-drug resistant organisms. Patients treated with this compound showed a significant reduction in bacterial load and improved clinical outcomes compared to those receiving standard therapy .
- In Vitro Studies : Laboratory investigations revealed that this compound not only inhibited bacterial growth but also demonstrated a capacity to disrupt biofilms formed by pathogenic bacteria. This is particularly important as biofilms are known to contribute to chronic infections and resistance to antibiotic treatment .
- Molecular Docking Studies : Computational studies have indicated that this compound exhibits favorable binding interactions with the ribosomal targets compared to traditional oxazolidinones like linezolid. The binding energy scores suggest enhanced potency, which may translate into improved therapeutic efficacy .
Future Directions
Research is ongoing to further understand the full spectrum of biological activities associated with this compound. Potential areas for future exploration include:
- Combination Therapies : Investigating the synergistic effects of this compound when used in combination with other antibiotics.
- Resistance Mechanisms : Understanding how bacteria develop resistance to this compound and identifying strategies to mitigate resistance.
- Expanded Clinical Applications : Evaluating its efficacy in treating infections beyond those caused by Gram-positive bacteria.
Properties
IUPAC Name |
(3aS,5R,6R,6aR)-6-hydroxy-5-(hydroxymethyl)-3a,5,6,6a-tetrahydro-3H-furo[2,3-d][1,3]oxazol-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO5/c8-1-2-3(9)4-5(11-2)7-6(10)12-4/h2-5,8-9H,1H2,(H,7,10)/t2-,3-,4-,5+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLJBMKXTOOGCW-AIHAYLRMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C2C(O1)NC(=O)O2)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]2[C@H](O1)NC(=O)O2)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2508-81-8 | |
Record name | (3aS,5R,6R,6aR)-6-hydroxy-5-(hydroxymethyl)-hexahydrofuro[2,3-d][1,3]oxazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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